(6R,9S)-vomifoliol

Description

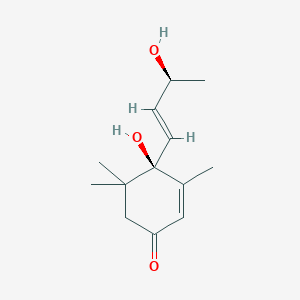

(6R,9S)-Vomifoliol, also known as (+)-blumenol A, is a megastigmane derivative with the molecular formula C₁₃H₂₀O₃. It belongs to the class of hydroxylated ionol derivatives and is characterized by its stereochemistry at positions C-6 (R configuration) and C-9 (S configuration) . This compound has been isolated from diverse plant families, including Alangiaceae (Alangium chinense), Lamiaceae (Stachys spp.), and Pontederiaceae (Monochoria vaginalis), where it exhibits anti-inflammatory and neuroactive properties . Its enantiomer, (6S,9R)-vomifoliol, shares the same molecular formula but differs in optical activity and biological interactions .

Properties

Molecular Formula |

C13H20O3 |

|---|---|

Molecular Weight |

224.3 g/mol |

IUPAC Name |

(4R)-4-hydroxy-4-[(E,3S)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohex-2-en-1-one |

InChI |

InChI=1S/C13H20O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-7,10,14,16H,8H2,1-4H3/b6-5+/t10-,13-/m0/s1 |

InChI Key |

KPQMCAKZRXOZLB-BXQPDHIASA-N |

SMILES |

CC1=CC(=O)CC(C1(C=CC(C)O)O)(C)C |

Isomeric SMILES |

CC1=CC(=O)CC([C@@]1(/C=C/[C@H](C)O)O)(C)C |

Canonical SMILES |

CC1=CC(=O)CC(C1(C=CC(C)O)O)(C)C |

Synonyms |

vomifoliol |

Origin of Product |

United States |

Comparison with Similar Compounds

Stereoisomers of Vomifoliol

Vomifoliol exists in four stereoisomeric forms due to chiral centers at C-6 and C-7. Key isomers include:

- (6R,9S)-Vomifoliol: First reported in Monochoria vaginalis and Alangium chinense; exhibits anti-inflammatory activity (IC₅₀ = 6.4 μM) .

- (6S,9R)-Vomifoliol : Found in Gaultheria procumbens (Ericaceae) and lettuce (Lactuca sativa); optical rotation [α]²⁰D = +211.5° (CHCl₃) .

- (6S,9S)-Vomifoliol : Identified in lettuce and Alangium platanifolium; weaker anti-inflammatory activity (IC₅₀ = 10.1 μM) .

- (6R,9R)-Vomifoliol : Rare; confirmed via ECD spectroscopy in Palicourea spp. .

Table 1: Comparative Analysis of Vomifoliol Isomers

Analytical Differentiation

- Optical Rotation : (6S,9R)-vomifoliol shows strong dextrorotation (+211.5°), while (6R,9S) is its enantiomer with levorotation .

- NMR Shifts : C-6 carbon in (6S,9R)-vomifoliol exhibits a significant downfield shift (ΔδC = +24.7 ppm) compared to other isomers .

- ECD Spectroscopy : Used to distinguish (6S,9S) from (6R,9R) configurations .

Comparison with Structurally Related Megastigmanes

Dehydrovomifoliol

Dehydrovomifoliol lacks a hydroxyl group at C-9 and contains an additional double bond. Found in Monochoria vaginalis and lettuce, it shares biosynthetic pathways with vomifoliol but exhibits distinct UV and MS profiles .

Loliolide

A monoterpenoid lactone with a fused furan ring, loliolide is structurally simpler but co-occurs with vomifoliol in lettuce. It lacks the hydroxylation at C-9, reducing its polarity compared to vomifoliol .

Glycosylated Derivatives

Table 2: Key Derivatives of Vomifoliol

Ecological and Pharmacological Significance

- Plant Defense : this compound in Alangium chinense inhibits microglial inflammation, suggesting a role in plant-pathogen interactions .

- Species-Specific Distribution : (6S,9R)-Vomifoliol is prevalent in Ericaceae, while (6R,9S) dominates in Alangiaceae and Lamiaceae, indicating evolutionary divergence in biosynthesis .

- Bioactivity Variance : Anti-inflammatory potency ranks as (6S,9R) > (6R,9S) > (6S,9S), highlighting stereochemistry’s impact on receptor binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.